4-Bromo-3-chlorobenzonitrile

Medicinal Chemistry Drug Design Pharmacokinetics

Strategic dihalogenated aromatic nitrile (C₇H₃BrClN, MW 216.46) for pharma/agrochem synthesis. Features differential C–Br and C–Cl reactivity enabling sequential Pd-catalyzed cross-coupling with high regiocontrol. Computed XLogP3 of 3 offers enhanced membrane permeability vs monohalogenated analogs (XLogP3 ~2.6) for oral bioavailability optimization. Intermediate melting point (80–81°C) enables efficient purification. Ideal for biaryl/heterobiaryl architecture assembly and plastic bendable crystalline material exploration. R&D use only.

Molecular Formula C7H3BrClN
Molecular Weight 216.46 g/mol
CAS No. 57418-97-0
Cat. No. B036108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chlorobenzonitrile
CAS57418-97-0
Synonyms4-BROMO-3-CHLOROBENZONITRILE; Chloro-4- bromobenzonitrile
Molecular FormulaC7H3BrClN
Molecular Weight216.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)Cl)Br
InChIInChI=1S/C7H3BrClN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H
InChIKeyYWTKUWXYQQZSIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-Bromo-3-chlorobenzonitrile (CAS 57418-97-0) in Pharmaceutical and Agrochemical Intermediate Sourcing


4-Bromo-3-chlorobenzonitrile (C₇H₃BrClN, MW 216.46) is a dihalogenated aromatic nitrile intermediate, featuring a bromine atom at the 4-position and a chlorine atom at the 3-position relative to the nitrile group [1]. The compound is commercially available at purities of 97–98% and is primarily utilized in the synthesis of pharmaceuticals and agrochemicals .

Risk of Substituting 4-Bromo-3-chlorobenzonitrile with Regioisomeric or Monohalogenated Benzonitriles


Substituting 4-Bromo-3-chlorobenzonitrile with close analogs such as 4-bromobenzonitrile or 4-chlorobenzonitrile alters critical physicochemical and reactivity parameters. Differences in halogen substitution pattern affect lipophilicity, melting point, and the ability to perform sequential cross-coupling reactions, leading to divergent outcomes in synthetic routes and material properties [1][2].

Quantitative Comparative Evidence for 4-Bromo-3-chlorobenzonitrile versus Closest Analogs


Enhanced Lipophilicity (XLogP3) versus Monohalogenated Benzonitriles

4-Bromo-3-chlorobenzonitrile exhibits a computed XLogP3 value of 3, which is 0.4 units higher than both 4-bromobenzonitrile (XLogP3 2.6) and 4-chlorobenzonitrile (XLogP3 2.6) [1][2]. This increased lipophilicity correlates with improved membrane permeability, a desirable attribute in drug candidate optimization.

Medicinal Chemistry Drug Design Pharmacokinetics

Intermediate Melting Point versus Regioisomeric Bromochlorobenzonitriles

The melting point of 4-Bromo-3-chlorobenzonitrile is 80–81°C, which lies between that of 2-bromo-5-chlorobenzonitrile (138.8–139.2°C) and 3-bromo-5-chlorobenzonitrile (70.7–71.1°C) . This intermediate thermal property facilitates standard handling and purification without requiring specialized low-temperature or high-temperature equipment.

Process Chemistry Formulation Purification

Plastic Bending Propensity of Bromo-Substituted Benzonitrile Crystals

Single crystals of 4-bromobenzonitrile exhibit plastic bending, whereas 4-chlorobenzonitrile crystals undergo elastic bending, and 4-iodobenzonitrile crystals are brittle [1]. Since 4-Bromo-3-chlorobenzonitrile contains a bromine substituent, it is expected to share the plastic bending behavior characteristic of the bromo analog, which is attributed to more isotropic intermolecular interactions.

Crystal Engineering Materials Science Mechanical Properties

Sequential Functionalization Potential via Differential Halogen Reactivity

In palladium-catalyzed cross-coupling reactions, the C–Br bond in bromochlorobenzenes is generally more reactive than the C–Cl bond, enabling sequential functionalization . This differential reactivity allows the bromine site to be selectively coupled first, followed by activation of the chlorine site under more forcing conditions, providing orthogonal synthetic handles.

Organic Synthesis Cross-Coupling Regioselectivity

Commercial Purity Benchmark of 98% Across Multiple Suppliers

4-Bromo-3-chlorobenzonitrile is routinely supplied at a minimum purity of 98% by multiple vendors, including Sigma-Aldrich, Bide Pharmatech, and AK Scientific . This consistent purity specification reduces batch-to-batch variability and ensures reliable performance in synthetic applications.

Quality Control Procurement Reproducibility

Strategic Application Scenarios for 4-Bromo-3-chlorobenzonitrile Based on Quantitative Differentiation


Medicinal Chemistry: Lipophilicity-Tuned Lead Optimization

Employ 4-Bromo-3-chlorobenzonitrile as a core scaffold in lead optimization campaigns where a computed XLogP3 of 3 (vs. 2.6 for monohalogenated analogs) provides enhanced membrane permeability, improving the likelihood of identifying orally bioavailable drug candidates [1].

Process Chemistry: Scalable Intermediate with Favorable Melting Point

Utilize 4-Bromo-3-chlorobenzonitrile in multi-step syntheses where its intermediate melting point (80–81°C) allows for straightforward isolation and purification without the energy demands associated with high-melting regioisomers (e.g., 2-bromo-5-chlorobenzonitrile, mp 139°C) .

Materials Science: Flexible Organic Crystal Engineering

Explore 4-Bromo-3-chlorobenzonitrile and its derivatives as building blocks for plastically bendable crystalline materials, leveraging the plastic bending propensity of the bromo-substituted benzonitrile motif [2].

Organic Synthesis: Orthogonal Functionalization of Complex Molecules

Take advantage of the differential reactivity of the C–Br and C–Cl bonds in 4-Bromo-3-chlorobenzonitrile to perform sequential palladium-catalyzed cross-coupling reactions, enabling the stepwise assembly of biaryl and heterobiaryl architectures with high regiocontrol .

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